molecular formula C16H19NO4 B2608581 N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide CAS No. 2034396-53-5

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide

Cat. No.: B2608581
CAS No.: 2034396-53-5
M. Wt: 289.331
InChI Key: SECNOYZUOZOIOO-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide is a synthetic small molecule characterized by a cyclopentanecarboxamide core linked to a di-furan substituted ethanolamine scaffold. This structure incorporates two distinct furan heterocycles (2-yl and 3-yl), making it a valuable chemical building block for medicinal chemistry and drug discovery research. Furan-containing compounds are of significant research interest, as they are found in various bioactive molecules and have been explored as inhibitors for specific targets, such as the SARS-CoV-2 main protease . The molecule's amide and hydroxyethyl functional groups contribute to its potential for hydrogen bonding, influencing its physicochemical properties and interaction with biological systems. The structural motif of a carboxamide linked to a heterocyclic system is common in compounds investigated for their scientific applications . This product is intended for research purposes as a chemical reference standard or a synthetic intermediate in the development of novel pharmacologically active agents. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c18-15(12-4-1-2-5-12)17-11-16(19,13-7-9-20-10-13)14-6-3-8-21-14/h3,6-10,12,19H,1-2,4-5,11H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECNOYZUOZOIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide typically involves the following steps:

    Formation of the furan rings: The furan rings can be synthesized through the cyclization of appropriate precursors, such as 2-furoic acid or furfural.

    Introduction of the hydroxyethyl group: This step involves the addition of a hydroxyethyl group to the furan rings, which can be achieved through reactions such as aldol condensation or Michael addition.

    Formation of the cyclopentanecarboxamide moiety: The final step involves the coupling of the furan derivatives with cyclopentanecarboxylic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan rings or the hydroxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Furanones or other oxidized derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted furans or hydroxyethyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties, such as antimicrobial or anticancer activities.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. The presence of furan rings and hydroxyethyl groups suggests potential interactions with various molecular targets through hydrogen bonding, π-π interactions, or covalent modifications.

Comparison with Similar Compounds

Structural Analogs from Hydrazine-Carbonothioyl Derivatives

describes six cyclopentanecarboxamide and cyclobutanecarboxamide derivatives with hydrazine-1-carbonothioyl functional groups (Table 1). These compounds share the carboxamide core but differ in substituents, impacting physicochemical properties:

Compound Name (ID from ) Core Structure Substituents Yield (%) Melting Point (°C)
2.12 Cyclopentane 2-Phenoxyacetyl 59 158–161
2.13 Cyclopentane 2-(Phenylthio)acetyl 63 148–150
2.14 Cyclopentane Benzoyl 66 193–195
2.15 Cyclopentane 2-Aminobenzoyl 56 195–197

Key Observations :

  • Yield : Cyclopentanecarboxamide derivatives (2.12–2.15) exhibit moderate to high yields (56–66%), suggesting efficient synthetic routes for this class .
  • Melting Points : Lower melting points (148–197°C) compared to cyclobutanecarboxamide analogs (e.g., 2.10: 201–202°C) indicate weaker intermolecular forces, possibly due to reduced ring strain in cyclopentane vs. cyclobutane .
  • Substituent Effects : Electron-withdrawing groups (e.g., phenylthio in 2.13) lower melting points, while aromatic substituents (e.g., benzoyl in 2.14) increase thermal stability .

Functional Group Variations

The target compound replaces the hydrazine-carbonothioyl group in ’s analogs with a di-furan hydroxyethyl chain. This structural shift introduces:

  • Enhanced Hydrophilicity : The hydroxyl group may improve aqueous solubility compared to thioamide derivatives.
  • Electronic Effects : Furan rings contribute electron-rich aromatic systems, contrasting with the electron-deficient thioamide groups in ’s compounds .

Furan-Containing Analogs from Other Studies

and highlight furan-based carboxamides with distinct substituents:

  • : Compounds like 2-(2-hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d) incorporate furan-3-carboxamide with hydrazinyl groups, emphasizing applications in heterocyclic chemistry .
  • : Ranitidine-related compounds (e.g., USP31 entries) feature dimethylamino-methylfuran motifs, underscoring pharmaceutical relevance but differing significantly in backbone structure .

Biological Activity

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C11_{11}H13_{13}N1_{1}O5_{5}
  • Molecular Weight : 271.29 g/mol
  • CAS Number : 2034621-81-1

Structural Features

The compound features two furan rings and a hydroxyethyl group, which play crucial roles in its biological interactions. The furan moieties are known for their ability to engage in π-π stacking interactions and hydrogen bonding, potentially influencing enzyme activity and receptor binding.

Anticancer Properties

Research indicates that compounds with furan rings exhibit significant anticancer activities. For instance, derivatives of similar structures have shown promising results against various cancer cell lines. A study highlighted that compounds with furan moieties can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The presence of hydroxyl groups in the structure enhances the compound's ability to interact with inflammatory pathways. Studies suggest that similar compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .

Antiviral Activity

Recent investigations into furan-containing compounds have identified them as potential inhibitors of viral proteases, particularly in the context of SARS-CoV-2. The structural similarities between these compounds and known inhibitors suggest that they may effectively disrupt viral replication processes .

Case Studies

  • Anticancer Activity :
    • A study conducted on related furan derivatives reported IC50_{50} values ranging from 1.55 μM to 10.76 μM against various cancer cell lines, indicating strong anticancer potential .
    • The mechanism of action was linked to the induction of apoptosis and inhibition of cell migration.
  • Anti-inflammatory Studies :
    • In vitro assays demonstrated that compounds with similar structures significantly reduced TNF-α levels in activated macrophages, suggesting a robust anti-inflammatory effect .
  • Antiviral Research :
    • Compounds similar to this compound were tested against SARS-CoV-2 main protease (Mpro_{pro}), revealing potential as non-peptidomimetic inhibitors with low cytotoxicity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50_{50} ValueReference
F8–B22Anticancer1.55 μM
F8–S43Antiviral10.76 μM
F8–B6Anti-inflammatoryNot specified

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Hydroxyethyl Intermediate :
    • Reaction of furan derivatives with ethylene oxide under basic conditions.
  • Cyclization :
    • Utilizing cyclization reactions to form the cyclopentanecarboxamide structure.
  • Purification :
    • The final product is purified using standard techniques such as recrystallization or chromatography.

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